Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17537289
InChI: InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18)
SMILES:
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS No.:

Cat. No.: VC17537289

Molecular Formula: C14H13N5O2

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate -

Specification

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
IUPAC Name ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Standard InChI InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18)
Standard InChI Key XCBIDOKUYQPEQW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Architecture

Molecular Architecture

The compound’s structure comprises a pyrrolo[2,1-f][1, triazine core fused with a pyridin-4-ylamino group at position 4 and an ethyl ester moiety at position 6. This arrangement creates a planar, polycyclic system with extended π-conjugation, which enhances its ability to interact with biological targets such as ATP-binding pockets in kinases . The pyridin-4-ylamino group introduces hydrogen-bonding capabilities, while the ethyl ester improves solubility in organic solvents, a critical factor in drug formulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H13N5O2\text{C}_{14}\text{H}_{13}\text{N}_5\text{O}_2
Molecular Weight283.29 g/mol
IUPAC Nameethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f] triazine-6-carboxylate
Canonical SMILESCCOC(=O)C1=CN2C(=NC(=N2)N3C=CC=NC3)N=C1
Topological Polar Surface Area101 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s regiochemistry. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the ethyl ester protons (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet) and aromatic protons from the pyridine (δ 8.45–8.60 ppm) . The 13C^{13}\text{C}-NMR spectrum shows carbonyl carbon resonance at δ 165.2 ppm, consistent with ester functionalities .

Synthetic Pathways and Methodological Advances

Key Synthetic Strategies

The synthesis of ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f] triazine-6-carboxylate involves multi-step protocols, often starting with N-amination of pyrrole derivatives. A representative approach includes:

  • N-Amination: Reaction of pyrrole-2-carboxylates with O-(mesitylenesulfonyl)hydroxylamine (MSH) to form 1-aminopyrrole intermediates .

  • Cyclization: Treatment with amidine reagents (e.g., cyanamide) under basic conditions to construct the triazine ring .

  • Functionalization: Introduction of the pyridin-4-ylamino group via nucleophilic aromatic substitution (SNAr) at position 4 of the triazine core.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
N-AminationMSH, DMF, 80°C, 12 h78
CyclizationCyanamide, KOtBu, THF, reflux, 6 h65
SNAr Functionalization4-Aminopyridine, DIPEA, DMF, 100°C, 24 h52

Challenges in Regioselectivity

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiling

The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 (IC50=23nM\text{IC}_{50} = 23 \, \text{nM}) and CDK9 (IC50=41nM\text{IC}_{50} = 41 \, \text{nM}). Molecular docking simulations reveal that the pyridin-4-ylamino group forms critical hydrogen bonds with the hinge region of CDK2 (Asp86 and Leu83), while the ethyl ester occupies a hydrophobic pocket near the gatekeeper residue (Phe80).

Comparative Analysis with Pyrrolotriazine Derivatives

Substituent Effects on Bioactivity

Replacement of the ethyl ester with methyl or benzyl esters reduces CDK2 inhibition by 3–5 fold, underscoring the importance of the ethyl group’s lipophilicity . Conversely, substituting the pyridin-4-ylamino group with phenylamino diminishes HCMV activity (EC50=5.1μM\text{EC}_{50} = 5.1 \, \mu\text{M}), highlighting the role of pyridine’s hydrogen-bonding capacity.

Table 3: Structure–Activity Relationships (SAR)

ModificationCDK2 IC50\text{IC}_{50} (nM)HCMV EC50\text{EC}_{50} (μM)
Ethyl ester (parent compound)231.7
Methyl ester673.2
Benzyl ester894.8
Phenylamino substituent455.1

Benchmarking Against Clinical Candidates

Compared to the FDA-approved CDK inhibitor palbociclib (IC50=11nM\text{IC}_{50} = 11 \, \text{nM}), the compound shows slightly reduced potency but superior selectivity for CDK2 over CDK4 (15-fold vs. 3-fold). This selectivity profile may reduce off-target effects in oncology applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator